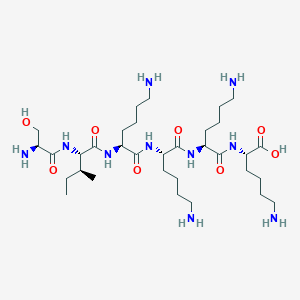![molecular formula C42H27N9 B14252173 2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) CAS No. 313950-73-1](/img/structure/B14252173.png)
2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine): is a complex organic compound characterized by its unique structure, which includes three imidazo[4,5-b]pyridine units attached to a central benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[4,5-b]pyridine units: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the benzene ring: The imidazo[4,5-b]pyridine units are then attached to the benzene ring through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-b]pyridine units.
Substitution: Various substitution reactions can occur, particularly on the phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in key biological processes.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
313950-73-1 |
|---|---|
Molekularformel |
C42H27N9 |
Molekulargewicht |
657.7 g/mol |
IUPAC-Name |
2-[3,5-bis(3-phenylimidazo[4,5-b]pyridin-2-yl)phenyl]-3-phenylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C42H27N9/c1-4-13-31(14-5-1)49-37(46-34-19-10-22-43-40(34)49)28-25-29(38-47-35-20-11-23-44-41(35)50(38)32-15-6-2-7-16-32)27-30(26-28)39-48-36-21-12-24-45-42(36)51(39)33-17-8-3-9-18-33/h1-27H |
InChI-Schlüssel |
SQZHJTBSAYEGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC(=CC(=C4)C5=NC6=C(N5C7=CC=CC=C7)N=CC=C6)C8=NC9=C(N8C1=CC=CC=C1)N=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)

![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
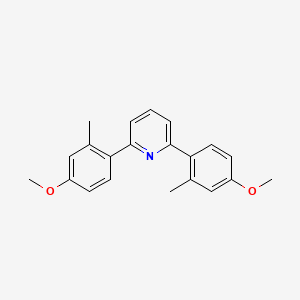

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
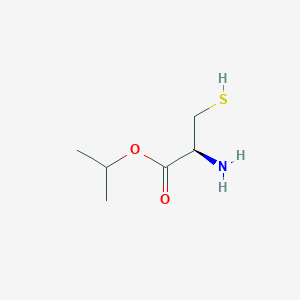
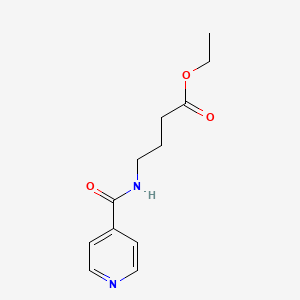
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
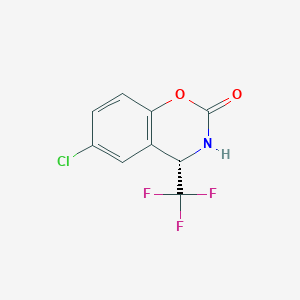
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
